{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene, a complex organic compound, is characterized by its unique structure and properties. It belongs to the class of organofluorine compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound's specific structure includes a benzyloxy group and a difluoropropoxy moiety, contributing to its chemical reactivity and potential utility.
The compound can be synthesized through various organic reactions involving benzyloxy derivatives and difluoropropyl reagents. Its synthesis is often reported in scientific literature focusing on organic chemistry and medicinal chemistry.
The synthesis of {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene typically involves several steps:
A typical synthetic route might involve:
The molecular formula of {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene can be represented as . Its structure features:
C(C(C(F)(F)OCC1=CC=CC=C1)C)C
.The compound is likely to participate in several types of chemical reactions:
For example, in an electrophilic aromatic substitution reaction, the presence of electron-withdrawing fluorine atoms may influence the regioselectivity of the substitution on the benzene ring.
The mechanism of action for {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene primarily revolves around its interactions with biological targets or catalysts in synthetic pathways.
The reactivity can be influenced by substituents on the benzene ring and steric factors from the difluoropropoxy group.
The compound has potential applications in:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3